N-cycloheptyl-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1(6H)-pyridazinyl]acetamide
Overview
Description
N-cycloheptyl-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1(6H)-pyridazinyl]acetamide is a useful research compound. Its molecular formula is C18H25N5O2 and its molecular weight is 343.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 343.20082506 g/mol and the complexity rating of the compound is 566. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Heterocyclic Compound Synthesis : A study by Bondock et al. (2008) focused on synthesizing new heterocyclic compounds incorporating antipyrine moiety, which demonstrated significant antimicrobial activity. These compounds, related by structure to the chemical compound , highlight the potential for developing new antimicrobial agents through innovative synthetic processes (Bondock, Rabie, Etman, & Fadda, 2008).
Coordination Complexes and Antioxidant Activity : Research by Chkirate et al. (2019) on pyrazole-acetamide derivatives led to the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These complexes were shown to exhibit significant antioxidant activity, suggesting the role of such structures in developing antioxidant therapies (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, Faouzi, Adarsh, & Garcia, 2019).
Novel Synthetic Pathways and Biological Activities
Insecticidal Compounds : A study by Fadda et al. (2017) explored the synthesis of innovative heterocycles with a thiadiazole moiety and assessed their insecticidal activity against the cotton leafworm, Spodoptera littoralis. This research indicates the potential of such compounds in agricultural applications to protect crops from pests (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Isoxazolines and Antitumor Activity : Rahmouni et al. (2014) developed novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. The study highlights a potential pathway for creating compounds that could be relevant in medicinal chemistry, particularly in the search for new antitumor agents (Rahmouni, Romdhane, Ben Said, Guérineau, Touboul, & Jannet, 2014).
Properties
IUPAC Name |
N-cycloheptyl-2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O2/c1-13-11-14(2)23(20-13)16-9-10-18(25)22(21-16)12-17(24)19-15-7-5-3-4-6-8-15/h9-11,15H,3-8,12H2,1-2H3,(H,19,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMGAPUQDNABJNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)NC3CCCCCC3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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